Sub-Nanomolar CDK2 Inhibitory Potency Differentiates Cdk2-IN-23 from Common CDK2 Probes
Cdk2-IN-23 demonstrates an IC50 of 0.29 nM against CDK2, placing it among the most potent CDK2 inhibitors described [1]. In comparison, commonly used CDK2 inhibitors like SU9516 (IC50 = 22 nM) [2], NU6102 (IC50 = 5.4 nM for CDK2/cyclinA3) [3], and CDK2-IN-4 (IC50 = 44 nM) exhibit significantly lower potency. This 18- to 150-fold difference in potency allows for the use of lower compound concentrations, potentially reducing off-target effects in cellular assays.
| Evidence Dimension | CDK2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.29 nM [1] |
| Comparator Or Baseline | SU9516: 22 nM [2]; NU6102: 5.4 nM [3]; CDK2-IN-4: 44 nM |
| Quantified Difference | Cdk2-IN-23 is 18x more potent than NU6102, 75x more potent than SU9516, and 151x more potent than CDK2-IN-4. |
| Conditions | Biochemical kinase assays (specific assay conditions detailed in primary references). |
Why This Matters
Higher potency enables lower working concentrations, minimizing the risk of off-target liabilities and compound-specific artifacts in cellular and in vivo experiments.
- [1] Hummel JR, et al. J Med Chem. 2024;67(4):3112-3126. View Source
- [2] SU9516 (PD002646). Probes & Drugs Portal. Accessed 2026. View Source
- [3] NU6102 (PD006081). Probes & Drugs Portal. Accessed 2026. View Source
